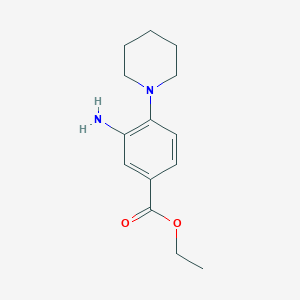

Ethyl 3-amino-4-(1-piperidinyl)benzoate

Description

Ethyl 3-amino-4-(1-piperidinyl)benzoate is a benzoate ester derivative featuring an amino group at the 3-position and a piperidinyl substituent at the 4-position of the aromatic ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing heterocyclic compounds with pharmacological relevance. Its structure combines the lipophilic ethyl ester moiety with the basic piperidine ring, influencing solubility, bioavailability, and molecular interactions. The piperidinyl group, a six-membered amine ring, enhances steric and electronic properties, making it valuable in drug design for targeting enzymes or receptors .

Properties

IUPAC Name |

ethyl 3-amino-4-piperidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-7-13(12(15)10-11)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNCMBCPAWKKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384780 | |

| Record name | ethyl 3-amino-4-piperidin-1-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71254-74-5 | |

| Record name | ethyl 3-amino-4-piperidin-1-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(1-piperidinyl)benzoate typically involves the following steps:

Nitration: The starting material, ethyl benzoate, undergoes nitration to form ethyl 3-nitrobenzoate.

Reduction: The nitro group in ethyl 3-nitrobenzoate is reduced to an amino group, yielding ethyl 3-aminobenzoate.

Substitution: The amino group in ethyl 3-aminobenzoate is then reacted with piperidine under suitable conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(1-piperidinyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Ethyl 3-amino-4-(1-piperidinyl)benzoate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(1-piperidinyl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Piperazinyl vs. Piperidinyl Substituents

- Piperazine derivatives are often utilized in antipsychotics and antihistamines due to their enhanced solubility in acidic environments .

- Ethyl 3-amino-4-(1-piperidinyl)benzoate: The single nitrogen in piperidine reduces polarity compared to piperazine, favoring blood-brain barrier penetration. This property is advantageous in central nervous system-targeting drugs .

Table 1: Structural and Physical Properties

| Compound | Substituent | Molecular Weight | Key Properties |

|---|---|---|---|

| This compound | Piperidinyl | 262.33* | Moderate polarity, lipophilic |

| Ethyl 4-(1-Piperazino)benzoate | Piperazinyl | 262.31 | Higher basicity, water-soluble |

| Ethyl 3-amino-4-(methylamino)benzoate | Methylamino | 208.24 | Low steric hindrance, irritant |

| Ethyl 3-amino-4-(tert-butylamino)benzoate | tert-Butylamino | 236.31 | High steric bulk, metabolic stability |

*Calculated based on formula C₁₄H₂₀N₂O₂.

Cyclohexylamino and Hydroxyethylamino Derivatives

- Ethyl 3-amino-4-(cyclohexylamino)benzoate (CAS 347174-05-4): The cyclohexyl group introduces significant hydrophobicity, improving membrane permeability. This compound is a precursor to ketorolac, a non-steroidal anti-inflammatory drug (NSAID), highlighting its role in anti-inflammatory applications .

- Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate: The hydroxyethyl group enables hydrogen bonding, enhancing crystallinity and aqueous solubility. This derivative is pivotal in synthesizing benzimidazoles with improved pharmacokinetic profiles .

Biological Activity

Ethyl 3-amino-4-(1-piperidinyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with an ethyl ester, an amino group, and a piperidinyl moiety. This unique combination of functional groups contributes to its potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- Hydrophobic Interactions : The piperidinyl group allows for interactions within hydrophobic regions of receptors and enzymes, potentially modulating their activity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Research has also highlighted the compound's anti-inflammatory properties. It may inhibit pathways involved in inflammation, making it a candidate for the development of anti-inflammatory drugs.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. Its structural features allow it to interfere with cancer cell proliferation through various mechanisms .

Study on Antimicrobial Activity

In a study evaluating the antimicrobial effects of this compound, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

Anti-inflammatory Activity Assessment

A separate investigation into the anti-inflammatory effects revealed that this compound significantly reduced pro-inflammatory cytokines in vitro. The compound was shown to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-aminobenzoate | Lacks piperidinyl group | Limited antibacterial properties |

| Ethyl 3-amino-4-(3-methyl-1-piperidinyl)benzoate | Different substitution on piperidine | Enhanced antimicrobial activity |

| Benzocaine | Well-known local anesthetic | Primarily analgesic effects |

The presence of both an amino group and a piperidinyl group in this compound distinguishes it from these compounds, potentially leading to enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.